Technical Monograph: 4-(3-Methylphenoxy)piperidine Hydrochloride
Technical Monograph: 4-(3-Methylphenoxy)piperidine Hydrochloride
The following technical guide provides an in-depth analysis of 4-(3-Methylphenoxy)piperidine hydrochloride , a critical intermediate scaffold in medicinal chemistry.
Primary CAS (Free Base): 63843-46-9 Chemical Class: Aryl Piperidine Ether Role: Pharmacophore Scaffold / Synthetic Intermediate
Executive Summary & Chemical Identity
4-(3-Methylphenoxy)piperidine hydrochloride is a functionalized piperidine derivative widely utilized in the synthesis of neuroactive compounds. It serves as a privileged scaffold in the design of ligands for G-protein coupled receptors (GPCRs) and ion channels, particularly NMDA receptor antagonists (Ifenprodil analogs) and Dopamine D4 receptor antagonists .
Its structural core—a piperidine ring linked via an ether bridge to a toluene moiety—mimics the pharmacophoric features required for binding to the GluN2B subunit of NMDA receptors and various monoamine transporters.
Physicochemical Profile
| Property | Specification |
| CAS Number (Free Base) | 63843-46-9 |
| CAS Number (HCl Salt) | Not widely indexed; typically prepared in situ or custom synthesized |
| IUPAC Name | 4-(3-methylphenoxy)piperidine hydrochloride |
| Molecular Formula | C₁₂H₁₈ClNO (HCl Salt) / C₁₂H₁₇NO (Base) |
| Molecular Weight | 227.73 g/mol (HCl Salt) / 191.27 g/mol (Base) |
| SMILES | CC1=CC(OC2CCNCC2)=CC=C1.Cl |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, DMSO, Methanol; Sparingly soluble in DCM |
| Melting Point | 185–190 °C (Typical for HCl salts of this class) |
Synthetic Methodology
The synthesis of 4-(3-Methylphenoxy)piperidine hydrochloride requires precision to ensure the integrity of the ether linkage and high purity of the final salt. The most robust route utilizes a Mitsunobu Coupling strategy, which offers superior regioselectivity compared to nucleophilic aromatic substitution (SNAr) on unactivated phenols.
Reaction Pathway Diagram
The following diagram illustrates the critical steps: Protection, Coupling, Deprotection, and Salt Formation.
Figure 1: Step-wise synthetic pathway via Mitsunobu coupling.
Detailed Protocol
Phase 1: N-Protection
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Dissolve 4-hydroxypiperidine (1.0 eq) in Dichloromethane (DCM).
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Add Triethylamine (1.5 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0°C.
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Stir at room temperature (RT) for 12 hours.
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Wash with water and brine, dry over MgSO₄, and concentrate to yield N-Boc-4-hydroxypiperidine .
Phase 2: Mitsunobu Etherification Rationale: Direct SNAr is difficult due to the electron-rich nature of m-cresol. Mitsunobu activates the alcohol for nucleophilic attack by the phenol.
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Dissolve N-Boc-4-hydroxypiperidine (1.0 eq), m-cresol (1.1 eq), and Triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF under Nitrogen.
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Cool to 0°C. Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 eq).
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Allow to warm to RT and stir for 16–24 hours.
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Purification: Concentrate and purify via silica gel column chromatography (Hexane/EtOAc gradient) to isolate N-Boc-4-(3-methylphenoxy)piperidine .
Phase 3: Deprotection & Salt Formation
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Dissolve the intermediate in 4M HCl in Dioxane (or DCM/TFA followed by HCl exchange).
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Stir at RT for 2–4 hours until TLC indicates complete consumption of starting material.
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Concentrate in vacuo.
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Recrystallization: Triturate the solid with diethyl ether or recrystallize from Ethanol/Ether to yield pure 4-(3-Methylphenoxy)piperidine hydrochloride .
Applications in Drug Development
This compound is not merely a reagent but a core pharmacophore. Its structural rigidity and lipophilicity profile make it ideal for targeting Central Nervous System (CNS) receptors.
Therapeutic Targets
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NMDA Receptor Modulation: The 4-phenoxypiperidine motif is structurally homologous to the "linker-aryl" region of Ifenprodil , a selective GluN2B antagonist. Modifications at the 3-position of the phenoxy ring (like the methyl group here) modulate binding affinity and selectivity against the GluN2A subunit.
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Dopamine D4 Antagonism: Research indicates that 4-substituted piperidines are potent scaffolds for D4 receptor antagonists, investigated for treating L-DOPA-induced dyskinesias in Parkinson's disease [1].
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Sigma Receptors: The lipophilic amine structure is characteristic of high-affinity Sigma-1 receptor ligands, often explored for neuroprotection.
Mechanistic Signaling Context
The following diagram details how ligands derived from this scaffold interact with the GluN2B subunit of the NMDA receptor to modulate glutamatergic signaling.
Figure 2: Mechanism of action for NMDA receptor modulation by phenoxypiperidine scaffolds.
Safety & Handling (SDS Summary)
While specific toxicological data for this derivative may be sparse, it should be handled with the standard precautions for piperidine hydrochlorides .
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling Protocol:
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Use in a fume hood to avoid inhalation of dust.
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Wear nitrile gloves and safety goggles.
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Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Desiccate when not in use.
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References
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ChemRxiv. (2025).[1][2] Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine D4 Receptor Antagonist. Retrieved January 29, 2026, from [Link]
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PubChem. (n.d.).[3] 4-(3-Methylphenoxy)piperidine Compound Summary. Retrieved January 29, 2026, from [Link]
